molecular formula C21H25N3O5S B6538816 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-87-0

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Número de catálogo B6538816
Número CAS: 1070960-87-0
Peso molecular: 431.5 g/mol
Clave InChI: AQXUFHASMOXJKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide (DMSO-MOP) is a small molecule with potential therapeutic applications. It belongs to the class of benzamides and is an analog of the widely used anticonvulsant drug phenytoin. It has been studied for its potential to treat a variety of neurological disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and stroke. DMSO-MOP has been shown to have neuroprotective effects in animal models and has been proposed as a potential drug for a variety of neurological disorders.

Mecanismo De Acción

The mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is not fully understood. However, it is believed to act through several mechanisms. 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to interact with the voltage-gated sodium channels, which play a role in the generation and propagation of action potentials. It has also been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. In addition, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to act as an antioxidant, which may protect neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide have been studied in animal models. In animal models of epilepsy, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of glutamate, GABA, and other neurotransmitters. In animal models of Parkinson's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. In animal models of stroke, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Its low toxicity makes it safe to use in animal models, and its low cost and ease of synthesis make it an attractive option for researchers. However, there are some limitations to using 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in laboratory experiments. The most significant limitation is the lack of human trials, which limits the ability to extrapolate the results of animal studies to humans.

Direcciones Futuras

There are several potential future directions for 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide research. One potential direction is to investigate the potential therapeutic effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in humans. This could be done through clinical trials in patients with neurological disorders. Another potential direction is to investigate the mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in more detail. This could be done through in vitro studies and animal studies. Additionally, further research could be done to investigate the potential side effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in humans. Finally, further research could be done to investigate the potential synergistic effects of combining 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide with other drugs.

Métodos De Síntesis

The synthesis of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves a series of reactions. The synthesis begins with the reaction of 4-dimethylsulfamoyl-N-phenylbenzamide with sodium hydroxide to form 4-dimethylsulfamoyl-N-phenylbenzamide hydrochloride. This intermediate is then reacted with 2-morpholin-4-yl-2-oxoethyl chloride to form the desired product, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide.

Aplicaciones Científicas De Investigación

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been studied for its potential to treat a variety of neurological disorders. In animal models of epilepsy, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce seizure activity and increase the latency of seizure onset. In animal models of Parkinson's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the severity of motor deficits and improve motor coordination. In animal models of Alzheimer's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive performance. In animal models of stroke, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce infarct size and improve neurological function.

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXUFHASMOXJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.